molecular formula C19H25N3O3 B3742896 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B3742896
M. Wt: 343.4 g/mol
InChI Key: YNOXHCQFOLNXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the category of piperazines. TFMPP was first synthesized in the 1990s and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine binds to the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that are primarily located in the central nervous system. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts as an agonist at these receptors, which leads to the activation of downstream signaling pathways. The exact mechanism of action of 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce hyperactivity and stereotypy in rodents, which suggests that it may have stimulant-like effects on the central nervous system. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have anxiogenic effects in rodents, which suggests that it may be involved in the regulation of anxiety and stress.

Advantages and Limitations for Lab Experiments

1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in lab experiments to study the effects of serotonin receptor agonists on the central nervous system. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine is relatively easy to synthesize and is commercially available, which makes it a convenient tool for researchers. However, 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has some limitations in lab experiments. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has a relatively short half-life, which means that its effects may be short-lived. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of research could be to investigate the effects of 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine on other neurotransmitter systems, such as the noradrenergic and cholinergic systems. Another area of research could be to investigate the effects of 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine on behavior in non-human primates, which may provide more insight into its effects on the human brain. Additionally, the development of more selective agonists for the 5-HT1B and 5-HT2C receptors may provide a more specific tool for studying the effects of these receptors on the central nervous system.

Scientific Research Applications

1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a serotonin receptor agonist that binds to the 5-HT1B and 5-HT2C receptors. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to induce hyperactivity and stereotypy in rodents, which may be related to its effects on the dopaminergic system. 1-(2-pyridinyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction.

properties

IUPAC Name

1-pyridin-2-yl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-23-16-13-18(25-3)17(24-2)12-15(16)14-21-8-10-22(11-9-21)19-6-4-5-7-20-19/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXHCQFOLNXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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